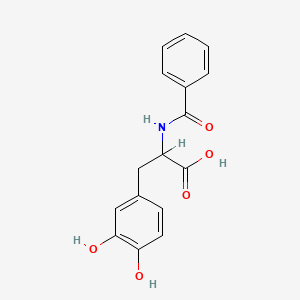

N-Benzoyl-3-hydroxy-DL-tyrosine

Description

Contextualization within Tyrosine Chemistry and Amino Acid Derivatives

Tyrosine, an aromatic amino acid, is a fundamental building block of proteins and a precursor to several important biological molecules, including neurotransmitters and hormones. The modification of its structure through the addition of functional groups, such as N-benzoylation and hydroxylation, creates amino acid derivatives with potentially novel properties. These derivatives are often synthesized to explore new biological activities or to serve as intermediates in the synthesis of more complex molecules. scielo.org.mxscielo.org.mx

Rationale for Research on N-Benzoyl-3-hydroxy-DL-tyrosine

The specific structural features of this compound provide a clear rationale for its investigation in a research setting.

N-benzoylation, the process of adding a benzoyl group to an amine, is a common chemical modification in organic synthesis. unacademy.com In the context of amino acids, this modification can alter their chemical properties, such as solubility and reactivity. The benzoyl group can act as a protecting group during chemical synthesis or can be integral to the biological activity of the final molecule. mtu.edupeptide.com For instance, N-benzoyl derivatives of other amino acids have been investigated for their potential as DNA methylation inhibitors and for their antifungal properties. scielo.org.mxnih.gov

The hydroxylation of the tyrosine ring at the 3-position is of significant biological importance. The enzyme tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to dopamine (B1211576) and other catecholamines. reactome.orgwikipedia.orgebi.ac.uk This hydroxylation step is rate-limiting in the biosynthesis of these crucial neurotransmitters. wikipedia.orgebi.ac.uk The study of 3-hydroxylated tyrosine analogues can, therefore, provide insights into the mechanisms of these biosynthetic pathways and may lead to the development of compounds that can modulate them. mdpi.comigem.org

This compound is a racemic mixture, containing both the D- and L-enantiomers. In biological systems, the stereochemistry of a molecule is often critical to its function. While L-amino acids are the primary constituents of proteins, D-amino acids also have specific biological roles and are found in various organisms. researchgate.net The study of racemic mixtures can be important for several reasons. It may be the direct product of a chemical synthesis, and the separation of the enantiomers (a process known as resolution) can be a challenging but necessary step for specific applications. nih.gov Furthermore, investigating the differential effects of the D- and L-enantiomers can provide valuable information about the stereospecificity of biological targets. acs.org

Overview of Current Research Trajectories and Gaps

Current research on tyrosine derivatives is broad, encompassing areas from medicinal chemistry to materials science. While specific research on this compound is not extensively documented in publicly available literature, its constituent parts suggest potential research avenues. These could include its use as a building block in peptide synthesis, an investigation into its potential as a tyrosinase inhibitor due to its structural similarity to tyrosine, or as a probe to study amino acid metabolism. nih.gov

A significant gap exists in the understanding of the specific biological activities and potential applications of this compound itself. Further research would be needed to isolate and characterize the individual D- and L-enantiomers and to evaluate their distinct biological profiles.

Chemical Compound Data

Structure

3D Structure

Properties

CAS No. |

33515-36-5 |

|---|---|

Molecular Formula |

C16H15NO5 |

Molecular Weight |

301.29 g/mol |

IUPAC Name |

2-benzamido-3-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C16H15NO5/c18-13-7-6-10(9-14(13)19)8-12(16(21)22)17-15(20)11-4-2-1-3-5-11/h1-7,9,12,18-19H,8H2,(H,17,20)(H,21,22) |

InChI Key |

WGTPJOPXQRPTDE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O |

Other CAS No. |

33515-38-7 38250-04-3 33515-36-5 |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Benzoyl 3 Hydroxy Dl Tyrosine

Established Chemical Synthesis Pathways

The synthesis of N-Benzoyl-3-hydroxy-DL-tyrosine, a derivative of 3,4-dihydroxyphenylalanine (DOPA), can be accomplished through several established routes. The choice of pathway often depends on the desired stereochemistry, yield, and the availability of starting materials. Key strategies include the direct acylation of the amino group, the selective introduction of the hydroxyl function onto a tyrosine framework, and elaborate multistep syntheses that employ protecting groups to ensure regioselectivity.

Direct N-Acylation of Tyrosine Derivatives

A primary method for the synthesis of N-acyl amino acids is the direct acylation of the amino group. acs.org For this compound, this would typically involve the reaction of 3-hydroxy-DL-tyrosine (DL-DOPA) with a benzoylating agent. The most common method is the Schotten-Baumann reaction, where benzoyl chloride is added to a solution of the amino acid under alkaline conditions. The base, typically sodium hydroxide (B78521), serves to neutralize the hydrogen chloride byproduct and deprotonate the amino group, enhancing its nucleophilicity.

Alternatively, benzoic anhydride (B1165640) can be used as the acylating agent. This reaction may proceed under milder conditions but can be slower. Another approach involves the use of coupling reagents, such as N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide (HATU), which are commonly employed in peptide synthesis. mdpi.com These reagents activate the carboxylic acid of benzoic acid, facilitating amide bond formation with the amino group of the tyrosine derivative. mdpi.com

Introduction of the 3-Hydroxy Moiety: Selective Hydroxylation Strategies

An alternative synthetic strategy involves introducing the hydroxyl group at the 3-position of the phenyl ring of an N-benzoyl-tyrosine precursor. This selective hydroxylation is a challenging transformation due to the presence of an already activated aromatic ring.

Enzymatic Hydroxylation: The most precise method for this conversion is enzymatic catalysis. Tyrosine hydroxylase (TH) is the key enzyme in the biological pathway for catecholamine synthesis, responsible for converting L-tyrosine into L-DOPA. wikipedia.orgnih.gov This enzyme utilizes molecular oxygen, iron (Fe2+), and tetrahydrobiopterin (B1682763) as cofactors to catalyze the meta-hydroxylation of tyrosine. wikipedia.org While highly specific for the L-enantiomer, this biocatalytic approach highlights a highly efficient and selective route for introducing the 3-hydroxy group. nih.gov Nanozymes that mimic the function of tyrosine hydroxylase have also been developed for the production of L-DOPA from tyrosine. researcher.life

Chemical Hydroxylation: Chemical methods for the hydroxylation of the tyrosine ring often involve powerful oxidizing agents and can produce a mixture of isomers. The Fenton reaction, which generates highly reactive hydroxyl radicals from hydrogen peroxide and a ferrous iron catalyst, can hydroxylate phenylalanine to yield a mixture of 2-, 3-, and 4-hydroxyphenylalanine (tyrosine). researchgate.net Applying a similar system to tyrosine results in the formation of 2,3-DOPA and 3,4-DOPA. researchgate.net The product distribution can be influenced by reaction conditions such as pH and the presence of chelating agents. researchgate.net Another method capable of generating hydroxyl radicals for this purpose is γ-radiolysis. researchgate.net

Multistep Synthesis Approaches Utilizing Protected Intermediates

Given the multiple reactive sites in this compound (the amino, carboxyl, and two phenolic hydroxyl groups), multistep syntheses using protecting groups are often necessary to achieve high yields and purity. peptide.com This is particularly true in syntheses that are part of a larger scheme, such as peptide synthesis. peptide.com

In a multistep synthesis, it is conceivable to use intermediates where both the amino and hydroxyl groups are protected with benzoyl groups. For instance, starting with tyrosine, one could perform an N-benzoylation followed by O-benzoylation of the phenolic hydroxyl group. After these protection steps, the 3-hydroxy group would be introduced. However, a more plausible route might start from 3-hydroxytyrosine (DOPA). In this case, both phenolic hydroxyls and the amine could be benzoylated. The resulting tri-benzoylated compound would then require selective deprotection of the O-benzoyl groups to yield the final product. The use of O-acyl protecting groups for the phenolic function of tyrosine is a known strategy, although groups that are more readily cleaved than the N-benzoyl amide are typically preferred. thieme-connect.de

The Erlenmeyer-Plöchl synthesis is a classic and powerful method for preparing N-benzoyl amino acids that proceeds through an azlactone (or oxazolone) intermediate. wikipedia.orgmodernscientificpress.com This reaction involves the condensation of an N-acylglycine, such as hippuric acid (N-benzoylglycine), with an aldehyde in the presence of acetic anhydride and sodium acetate. wikipedia.orgorgsyn.org

To synthesize this compound via this route, one would react hippuric acid with a protected 3,4-dihydroxybenzaldehyde. The initial cyclization of hippuric acid forms an oxazolone, which then undergoes a Perkin-type condensation with the aldehyde. modernscientificpress.com The resulting unsaturated azlactone can be subsequently converted to the desired N-benzoyl-α,β-didehydroamino acid derivative. orgsyn.org Reduction of the double bond and hydrolysis of the ester formed during the workup yields the final this compound. This method is particularly valuable as it builds the amino acid from simpler precursors. modernscientificpress.com

In many synthetic contexts, particularly those related to peptide synthesis, the phenolic hydroxyl groups of tyrosine and its derivatives must be protected to prevent unwanted side reactions. peptide.comthieme-connect.de The stability of the N-benzoyl group to many deprotection conditions means that an orthogonal protecting group strategy is essential. The protecting group for the 3-hydroxy (and 4-hydroxy) moiety must be removable under conditions that leave the N-benzoyl amide bond intact.

Table 1: Common Protecting Groups for the Tyrosine Phenolic Hydroxyl Group and Their Deprotection Conditions

| Protecting Group | Abbreviation | Deprotection Reagent(s) | Stability |

|---|---|---|---|

| Benzyl (B1604629) | Bzl | H₂, Pd/C (Hydrogenolysis); HBr/AcOH | Labile to strong acid and hydrogenation. |

| tert-Butyl | tBu | Trifluoroacetic Acid (TFA) | Stable to catalytic hydrogenation and mild base. |

| 2,6-Dichlorobenzyl | Z(2-Cl) | Hydrogen Fluoride (HF) | More stable to acid than Bzl. |

| Trityl | Trt | 1% TFA in DCM | Very acid-labile. sigmaaldrich.com |

| Methyl | Me | Boron tribromide (BBr₃) | Generally stable. |

Optimization of Reaction Conditions and Yields

The synthesis of N-benzoyl amino acids and their esters often involves coupling reactions between a benzoic acid derivative and an amino acid or its ester. scielo.org.mxscielo.org.mx The optimization of these reactions is crucial for achieving high yields and purity. For instance, in the synthesis of N-benzoyl amino esters, 2-amino methyl ester intermediates can be prepared from commercially available amino acids, trimethylsilyl (B98337) chloride (TMSCl), and methanol. scielo.org.mx The subsequent coupling with a benzoic acid derivative can be facilitated by a peptide coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in the presence of a base such as triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mx

Another approach involves the N-acylation of an amino acid using benzoic anhydride in acetic acid. scielo.org.mx The choice of solvent, coupling reagent, and base, as well as the reaction temperature and time, are critical parameters that are often optimized to maximize the yield and minimize side reactions, such as racemization. google.com For example, the use of N-hydroxysuccinimide can suppress the formation of N-acylurea byproducts when using carbodiimide (B86325) dehydrating agents. google.com

Enzymatic and Biocatalytic Synthesis Approaches

Enzymatic and biocatalytic methods offer highly selective and efficient routes for the synthesis of amino acids and their derivatives, often under mild reaction conditions. nih.gov

Chemo-Enzymatic Synthesis of L-Amino Acids and Derivatives

Chemo-enzymatic synthesis combines chemical and enzymatic steps to produce target molecules. This approach is particularly useful for synthesizing isotopically labeled L-amino acids and their derivatives, such as those of L-tyrosine. nih.govresearchgate.netiaea.org These labeled compounds are valuable tools for studying enzyme reaction mechanisms. nih.govresearchgate.netiaea.org For example, labeled halogenated derivatives of L-tyrosine can be obtained through an enzymatically supported exchange between halogenated L-tyrosine and isotopic water. researchgate.net This method highlights the synergy between chemical pre-functionalization and enzymatic precision.

Stereoselective Synthesis using Enzymes (e.g., for D-tyrosine derivatives)

Enzymes are inherently chiral and can be used for the stereoselective synthesis of specific enantiomers of amino acids. For instance, D-phenylalanine derivatives can be synthesized with high enantiomeric excess (from 90% to >99%) from racemic mixtures or the corresponding L-amino acids using a two-enzyme system in E. coli whole cells. mdpi.com This process often involves an L-amino acid deaminase for oxidative deamination of the L-enantiomer, followed by a stereoselective transamination or reduction to the D-enantiomer. mdpi.com Phenylalanine ammonia-lyase (PAL) from Anabaena variabilis (AvPAL) has been used to convert p-nitro-cinnamic acid into p-nitro-D-phenylalanine with 71% yield and 96% enantiomeric excess. mdpi.com

Exploration of Novel Biocatalysts for Specific Functionalization

The discovery and engineering of novel biocatalysts are expanding the toolbox for the specific functionalization of amino acids like tyrosine. Recent research has focused on identifying enzymes that can catalyze reactions at specific positions on the amino acid scaffold. For example, L-tyrosine reductases, LnaA and LnbA from Aspergillus flavus, have been identified to reduce the α-carboxyl group of L-tyrosine to an aldehyde. sci-hub.se Furthermore, protein engineering has enabled the alteration of substrate specificity, such as mutating 4-dimethylallyltryptophan synthase (FgaPT2) to catalyze the C3-prenylation of L-tyrosine. sci-hub.se Photoredox catalysis, in combination with enzymes, is another emerging strategy for site-selective tyrosine bioconjugation. princeton.edu

Design and Synthesis of this compound Derivatives

Modification of the carboxyl terminus of this compound can lead to a diverse range of derivatives with potentially new properties.

Modifications at the Carboxyl Terminus (e.g., Amides, Esters, Hydrazides)

Amides: The synthesis of N-benzoyl amino acid amides can be achieved through the coupling of an N-protected amino acid with an amine. A one-pot synthesis of N-CF3 heteroaryl amides from heteroaryl carboxylic acids and sterically hindered isothiocyanates, including amino acid analogues, has been reported. nih.gov

Esters: N-benzoyl amino acid esters are commonly synthesized by reacting the N-benzoyl amino acid with an alcohol in the presence of a suitable catalyst or by esterifying the amino acid first, followed by N-benzoylation. For example, N-benzoyl-L-tyrosine thiobenzyl ester has been synthesized in good yield and used as a substrate for proteases like α-chymotrypsin and subtilisin BPN'. nih.gov The synthesis of N-benzoyl amino esters from benzoic acid derivatives and amino methyl esters using EDAC as a coupling reagent is also a well-established method. scielo.org.mx

Hydrazides: N-Boc-amino acid-(N'-benzoyl) hydrazides can be prepared in high yields by coupling N-Boc-L-amino acids with benzoic acid hydrazide using a coupling reagent such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate N-oxide). mdpi.comnih.gov Subsequent deprotection yields the corresponding amino acid-(N'-benzoyl) hydrazide hydrochloride salts. mdpi.comnih.gov Another synthetic route involves the reaction of an ester form of the compound with hydrazine (B178648) hydrate. nih.govrsc.org

Table 1: Synthesis of N-Benzoyl-L-tyrosine Derivatives This table provides an overview of different synthetic approaches for N-Benzoyl-L-tyrosine derivatives.

| Derivative Type | Starting Materials | Key Reagents/Enzymes | Reference |

|---|---|---|---|

| Thiobenzyl Ester | N-Benzoyl-L-tyrosine | Thionyl chloride, Benzyl mercaptan | nih.gov |

| Hydrazide | N-Boc-L-tyrosine, Benzoic acid hydrazide | HATU, Triethylamine | mdpi.comnih.gov |

| Methyl Ester | L-tyrosine, Benzoic acid derivative | TMSCl, Methanol, EDAC, DMAP | scielo.org.mx |

Structural Diversification of the Benzoyl Moiety

The benzoyl group of this compound can be readily diversified by employing various substituted benzoyl chlorides or benzoic anhydrides during the initial N-acylation of 3-hydroxy-DL-tyrosine. This approach allows for the introduction of a wide range of functional groups onto the aromatic ring of the benzoyl moiety, thereby modulating the electronic, steric, and lipophilic properties of the entire molecule.

The general synthesis of N-acyl derivatives of amino acids, including tyrosine and its analogs, is well-established. researchgate.net A common method involves the Schotten-Baumann reaction, where the amino acid is treated with a substituted benzoyl chloride in the presence of a base, such as sodium hydroxide or sodium bicarbonate, in an aqueous medium. acs.org Alternatively, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) can be used to facilitate the amide bond formation between the amino acid and a substituted benzoic acid. google.comnih.gov

The use of substituted benzoyl chlorides allows for the introduction of a variety of substituents at different positions of the benzoyl ring. For instance, electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., nitro, chloro, fluoro) can be incorporated to fine-tune the chemical properties of the resulting N-acyl-3-hydroxy-DL-tyrosine derivative. The synthesis of naloxone (B1662785) benzoylhydrazone derivatives with various substitutions on the benzoyl ring has demonstrated that such modifications can dramatically affect their binding affinities to biological targets. nih.gov

Below is a table summarizing various substituted benzoylating agents that can be employed for the structural diversification of the benzoyl moiety of this compound.

| Substituted Benzoylating Agent | Potential Modification of Benzoyl Moiety |

| 4-Methoxybenzoyl chloride | Introduction of an electron-donating methoxy group |

| 4-Nitrobenzoyl chloride | Introduction of a strong electron-withdrawing nitro group |

| 4-Chlorobenzoyl chloride | Introduction of a halogen atom for altered lipophilicity and electronic properties |

| 4-(Trifluoromethyl)benzoyl chloride | Introduction of a lipophilic and electron-withdrawing trifluoromethyl group |

| 3,4-Dimethoxybenzoyl chloride | Introduction of multiple electron-donating groups |

These modifications are crucial for structure-activity relationship (SAR) studies, aiming to optimize the interaction of the molecule with its biological targets. The structural modification of natural products through such synthetic diversification is a key strategy in the discovery of novel drug candidates. nih.gov

Derivatization of the 3-Hydroxy Group

The catechol moiety of this compound, containing hydroxyl groups at the 3- and 4-positions of the phenyl ring, presents a unique challenge and opportunity for selective derivatization. The 3-hydroxy group can be selectively modified, provided the 4-hydroxy group is appropriately protected.

An efficient strategy for the selective protection of the 4-hydroxyl group of L-DOPA derivatives has been developed, which can be applied to this compound. ucla.edu This method involves a Reimer-Tiemann reaction on N-Boc-L-tyrosine to introduce a formyl group at the 3-position, followed by benzylation of the 4-hydroxyl group. A subsequent Dakin oxidation converts the formyl group into a hydroxyl group, yielding the 3-hydroxy-4-O-benzyl derivative. ucla.edu With the 4-hydroxyl group protected as a benzyl ether, the 3-hydroxyl group is then available for further derivatization, such as alkylation or acylation, using standard synthetic protocols. nih.gov

Another approach for the protection of the catechol system is the formation of an acetonide by reacting the 3,4-dihydroxy moiety with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. This method protects both hydroxyl groups simultaneously. researchgate.net Subsequent selective deprotection and derivatization strategies would be required to modify the 3-hydroxy group specifically.

The hydroxyl groups of phenols can be derivatized into esters using acyl chlorides or anhydrides, or into ethers via Williamson ether synthesis. libretexts.org These reactions can be employed to introduce a variety of functional groups at the 3-position, thereby altering the molecule's properties.

The following table outlines a potential reaction scheme for the selective derivatization of the 3-hydroxy group.

| Step | Reaction | Reagents and Conditions | Result | Reference |

| 1 | N-Benzoylation of DL-DOPA | Benzoyl chloride, aq. NaOH | N-Benzoyl-3,4-dihydroxy-DL-phenylalanine | acs.org |

| 2 | Selective protection of 4-OH | Benzyl bromide, K2CO3 (after formylation and before Dakin oxidation on a similar substrate) | N-Benzoyl-3-hydroxy-4-benzyloxy-DL-phenylalanine | ucla.edu |

| 3 | Derivatization of 3-OH | Alkyl halide/base or Acyl chloride/base | N-Benzoyl-3-alkoxy/acyloxy-4-benzyloxy-DL-phenylalanine | libretexts.org |

| 4 | Deprotection of 4-OH | Hydrogenolysis (e.g., H2, Pd/C) | N-Benzoyl-3-alkoxy/acyloxy-4-hydroxy-DL-phenylalanine | nih.gov |

Introduction of Probing Tags and Labels (e.g., Isotope Labeling)

The introduction of probing tags, such as isotopic labels or fluorescent markers, into this compound is essential for its use in various biochemical and pharmacological studies, including metabolic pathway elucidation and receptor binding assays.

Isotope Labeling: Isotopically labeled this compound can be synthesized by utilizing labeled starting materials. For instance, deuterium (B1214612) or tritium (B154650) can be introduced into the aromatic ring of L-DOPA via acid-catalyzed exchange with deuterated or tritiated water. researchgate.net The resulting labeled L-DOPA can then be N-benzoylated to yield the desired labeled product. The synthesis of [2',5',6'-²H₃]- and [2',5',6'-³H₃]-dopamine has been achieved through the enzymatic decarboxylation of correspondingly labeled L-DOPA. researchgate.net

Another strategy involves the use of labeled benzoyl chloride for the N-acylation step. For example, ¹³C- or ¹⁴C-labeled benzoyl chloride can be used to introduce a carbon isotope into the benzoyl moiety. The synthesis of isotopically labeled spin traps has been demonstrated using similar principles of incorporating labeled precursors. mdpi.com

Fluorescent Labeling: Fluorescent tags can be attached to this compound to enable its detection and quantification in biological systems. Reagents that react with hydroxyl or amine groups are commonly used for this purpose. For example, dansyl chloride is a well-known derivatizing agent for phenolic hydroxyl groups, rendering the molecule fluorescent. researchgate.net

Fluorescamine is another reagent that reacts with primary amines to form fluorescent pyrrolinone derivatives. nih.gov While the amino group in this compound is acylated, this approach could be used on the parent amino acid, 3-hydroxy-DL-tyrosine, before the N-benzoylation step if a suitable protection strategy is employed.

The introduction of a functional group handle, such as an alkyne or azide, onto the benzoyl moiety during the initial synthesis allows for the subsequent attachment of a fluorescent probe via "click chemistry". This provides a highly efficient and specific method for labeling.

A summary of potential labeling strategies is provided in the table below.

| Labeling Strategy | Method | Reagents/Precursors | Application |

| Deuterium/Tritium Labeling | Acid-catalyzed exchange on DOPA followed by N-benzoylation | D₂O/T₂O, HCl; Benzoyl chloride | Mass spectrometry-based assays, metabolic studies |

| ¹³C/¹⁴C Labeling | N-benzoylation with labeled benzoyl chloride | [¹³C]- or [¹⁴C]-Benzoyl chloride | Radiometric assays, NMR studies |

| Fluorescent Labeling | Derivatization of the phenolic hydroxyl group | Dansyl chloride | Fluorescence microscopy, fluorometric assays |

| Click Chemistry Labeling | Synthesis with a functionalized benzoyl group and subsequent click reaction | Azido- or alkynyl-benzoyl chloride, followed by a fluorescent alkyne or azide | Site-specific fluorescent labeling |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for determining the molecular structure and purity of N-Benzoyl-3-hydroxy-DL-tyrosine. These methods provide detailed information about the chemical environment of individual atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the benzoyl group, the tyrosine aromatic ring, and the amino acid backbone. Based on data for analogue compounds like L-Tyrosine and N-Benzoyl-DL-alanine, the aromatic protons of the benzoyl group would likely appear as multiplets in the range of δ 7.4-7.9 ppm. tcichemicals.com The protons on the substituted tyrosine ring would show complex splitting patterns in the aromatic region, influenced by the positions of the hydroxyl and the side chain. The α-proton of the amino acid backbone is anticipated to resonate as a multiplet around δ 4.5-5.0 ppm, coupled to the adjacent β-protons. The β-protons would appear as a multiplet further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, characteristic peaks for the carbonyl carbons of the amide and carboxylic acid groups are expected to appear in the downfield region (δ 165-180 ppm). scielo.org.mx The aromatic carbons would generate a series of signals between δ 115 and 160 ppm, with the carbon atoms attached to hydroxyl groups showing characteristically higher chemical shifts. The α-carbon of the amino acid backbone would be expected around δ 55-60 ppm, while the β-carbon would be found further upfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogue Data

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Analogue Compound |

| Benzoyl Aromatic | 7.4 - 7.9 (m) | 127 - 135 | N-Benzoyl-DL-alanine tcichemicals.com |

| Benzoyl Carbonyl | - | ~167 | N-Benzoyl-L-isoleucine scielo.org.mx |

| Tyrosine Aromatic | 6.5 - 7.2 (m) | 115 - 158 | L-Tyrosine bmrb.io |

| α-CH | 4.5 - 5.0 (m) | 55 - 60 | L-Tyrosine bmrb.io |

| β-CH₂ | 3.0 - 3.3 (m) | ~37 | L-Tyrosine bmrb.io |

| Carboxyl COOH | 10 - 13 (br s) | 172 - 177 | L-Tyrosine bmrb.io, N-Benzoyl-L-isoleucine scielo.org.mx |

Note: This table presents predicted chemical shift ranges based on data from analogue compounds. Actual experimental values for this compound may vary.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show a number of characteristic absorption bands. A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the presence of the O-H stretching vibrations from the phenolic and carboxylic acid hydroxyl groups, as well as the N-H stretching of the amide group. researchgate.net The C=O stretching vibrations of the carboxylic acid and the amide carbonyl groups would likely appear as strong, distinct peaks in the region of 1630-1750 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the aliphatic CH₂ group would be just below 3000 cm⁻¹. researchgate.net The presence of a para-substituted aromatic ring can be confirmed by a peak around 840 cm⁻¹. researchgate.net

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Analogue Compound |

| O-H (phenolic, carboxylic) & N-H (amide) stretch | 3200 - 3500 | Broad, Strong | L-Tyrosine researchgate.net |

| C=O (carboxylic acid) stretch | ~1735 | Strong | L-Tyrosine hydrochloride researchgate.net |

| C=O (amide I) stretch | ~1650 | Strong | N-Benzoyl derivatives ijirset.com |

| N-H bend (amide II) | ~1540 | Moderate | N-Benzoyl derivatives ijirset.com |

| Aromatic C=C stretch | 1450 - 1600 | Moderate | DL-Tyrosine chemicalbook.com |

| Phenolic C-O stretch | ~1235 | Strong | L-Tyrosine hydrochloride researchgate.net |

Note: This table presents expected absorption bands based on data from analogue compounds. Actual experimental values for this compound may vary.

Mass Spectrometry (MS and GC-MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₅NO₅), the expected monoisotopic mass is approximately 285.1001 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 285. Fragmentation patterns would provide further structural information. For instance, cleavage of the Cα-Cβ bond could lead to fragments corresponding to the benzoylamino-carboxyl portion and the hydroxybenzyl portion. The mass spectrum of the related compound 3-hydroxy-DL-tyrosine shows a top peak at m/z 74, which could correspond to the iminium ion fragment [CH(NH₂)COOH]⁺. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives of the compound, providing both separation and mass spectrometric data. For instance, the trimethylsilyl (B98337) (TMS) derivative of 3-hydroxy-DL-tyrosine has been analyzed by GC-MS. nist.gov

Interactive Data Table: Expected Mass Spectrometric Data for this compound

| Technique | Expected m/z | Interpretation | Analogue Compound |

| ESI-MS | 286.1079 | [M+H]⁺ | N-Benzoyl-L-tyrosine nih.gov |

| ESI-MS | 308.0898 | [M+Na]⁺ | N-Benzoyl-L-tyrosine nih.gov |

| ESI-MS/MS | Varies | Fragmentation of parent ion | 3-hydroxy-DL-tyrosine nih.gov |

Note: This table presents expected mass-to-charge ratios based on data from analogue compounds. Actual experimental values for this compound may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Quantification

UV-Vis spectroscopy is useful for detecting the presence of chromophores, such as the aromatic rings in this compound, and can be employed to monitor the progress of a chemical reaction or for quantitative analysis. The tyrosine chromophore, phenol (B47542), typically exhibits absorption maxima around 274 nm. photochemcad.com The introduction of a second hydroxyl group on the phenyl ring is expected to cause a slight red shift (bathochromic shift) in the absorption maximum. The benzoyl group also contributes to the UV absorption. Ionization of the phenolic hydroxyl groups at higher pH leads to a significant red shift in the absorption maxima. nih.gov For L-tyrosine, ionization shifts the absorption peak from 274 nm to around 293 nm. nih.gov This property can be used in spectrophotometric titrations to determine the pKa values of the phenolic hydroxyls.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Solvent/pH | Expected λmax (nm) | Chromophore | Analogue Compound |

| Neutral pH | ~275-280 | Phenyl and Benzoyl rings | L-Tyrosine photochemcad.com |

| Alkaline pH | ~295-300 | Phenolate and Benzoyl rings | L-Tyrosine nih.gov |

Note: This table presents expected absorption maxima based on data from analogue compounds. Actual experimental values for this compound may vary.

Crystallographic Studies and Solid-State Analysis

Crystallographic studies provide definitive information about the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.

X-ray Diffraction for Absolute Configuration and Crystal Structure Elucidation

Single-crystal X-ray diffraction is the most powerful method for determining the absolute configuration and detailed crystal structure of a chiral molecule like this compound. While no crystal structure for the target compound is available in the searched literature, a study on a new polymorph of L-tyrosine highlights the importance of this technique in understanding the solid-state structure. hmdb.ca A successful crystallographic analysis of this compound would reveal precise bond lengths, bond angles, and torsion angles. It would also elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. Such data is crucial for understanding the physical properties of the compound and for computational modeling studies.

Analysis of Intermolecular Interactions in the Solid State

The arrangement of molecules in the crystalline lattice is dictated by a network of intermolecular interactions, which collectively determine the solid-state properties of a compound. For this compound, a molecule with multiple functional groups capable of hydrogen bonding and aromatic stacking, these interactions are expected to be complex and highly directional. The primary interactions governing the crystal packing would include:

Hydrogen Bonding: The carboxylic acid, hydroxyl, and amide groups are all potent hydrogen bond donors and acceptors. It is anticipated that extensive hydrogen bonding networks would be a dominant feature in the crystal structure. These could involve the formation of carboxylic acid dimers, as well as interactions between the phenolic hydroxyl group, the amide N-H, and the carbonyl oxygen atoms.

π-π Stacking: The presence of two aromatic rings, the benzoyl group and the hydroxyphenyl group of the tyrosine moiety, allows for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, would contribute significantly to the stabilization of the crystal lattice.

Conformational Analysis and Structural Dynamics

The flexibility of the this compound molecule, particularly around its single bonds, gives rise to a range of possible conformations. Understanding these conformational preferences and the energy barriers between them is crucial, as the conformation can significantly influence the molecule's properties.

Experimental investigation into the conformational landscape of molecules like this compound primarily relies on Nuclear Magnetic Resonance (NMR) spectroscopy in solution. nih.gov NMR is a powerful technique for determining the three-dimensional structure of molecules by probing the local environment of atomic nuclei. nih.gov

For this compound, key conformational features that can be elucidated by NMR include:

Rotational Isomers (Rotamers): The rotation around the Cα-Cβ and C-N bonds can lead to different stable conformations. The relative populations of these rotamers can be determined from the coupling constants (J-values) and through the use of 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which provides information about through-space proximity of protons.

Amide Bond Conformation: The amide bond can exist in either a cis or trans conformation. For N-benzoyl derivatives, the trans conformation is generally favored due to lower steric hindrance. The significant energy barrier to rotation around the amide bond means that both isomers, if present, might be observable on the NMR timescale.

Conformational studies on similar N-benzoyl compounds, such as N-benzoyl-2,6-diphenylpiperidin-4-ones, have utilized ¹H and ¹³C NMR data in conjunction with X-ray crystallography to deduce preferred conformations. These studies have shown that the introduction of a bulky benzoyl group can significantly influence the ring conformation.

A hypothetical table of expected ¹H NMR chemical shifts for a dominant conformation of this compound in a solvent like DMSO-d₆ is presented below.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Amide N-H | 8.5 - 9.5 | doublet |

| Aromatic (Benzoyl) | 7.4 - 8.0 | multiplet |

| Aromatic (Tyrosine) | 6.6 - 7.1 | multiplet |

| α-CH | 4.5 - 5.0 | multiplet |

| β-CH₂ | 2.9 - 3.3 | multiplet |

| Phenolic OH | 9.0 - 10.0 | singlet (broad) |

| Carboxylic OH | 12.0 - 13.0 | singlet (broad) |

This table is illustrative and based on typical values for similar structures.

A comparative vibrational study on tyrosine and L-DOPA using Density Functional Theory (DFT) has demonstrated how vibrational analysis can distinguish between similar structures. researchgate.net For this compound, specific vibrational modes would be characteristic of its constituent parts:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amide) | Stretching | 3400 - 3200 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=O (Amide I) | Stretching | 1680 - 1630 |

| N-H (Amide II) | Bending | 1570 - 1515 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

Analysis of the Amide I and Amide II bands can be particularly insightful for determining the secondary structure and conformation of the peptide-like backbone. The precise frequencies of these bands are sensitive to hydrogen bonding and the dihedral angles of the backbone. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can provide detailed conformational and stereochemical information, as demonstrated in the analysis of spirocyclopropylazetidine products derived from N-benzoyl precursors. acs.org

Modern structural biology and chemistry offer a suite of powerful techniques for the detailed characterization of complex molecules like tyrosine derivatives.

X-ray Crystallography: This remains the gold standard for determining the precise three-dimensional structure of molecules in the solid state. For a molecule like this compound, a crystal structure would definitively reveal bond lengths, bond angles, torsion angles, and the intricate network of intermolecular interactions. The synthesis of conformationally constrained tyrosine analogues, designed as ligands for SH2 domains, has heavily relied on X-ray crystallography to confirm their designed structures. nih.gov

Advanced NMR Spectroscopy: Beyond basic 1D and 2D NMR, advanced techniques are invaluable for studying dynamics and interactions. nih.gov For instance, relaxation-based NMR experiments can probe molecular motions over a wide range of timescales, from picoseconds to seconds, providing insights into the flexibility of different parts of the molecule. nih.gov Paramagnetic NMR techniques can provide long-range distance and angular information, which is particularly useful for larger systems or molecular complexes. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing structural information based on the fragmentation pattern. This technique has been applied in the characterization of new tyrosine analogues. nih.gov

Computational Chemistry: In conjunction with experimental data, computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are indispensable. DFT calculations can predict vibrational spectra, NMR chemical shifts, and the relative energies of different conformers. researchgate.net MD simulations can model the dynamic behavior of the molecule in solution, providing a detailed picture of its conformational landscape over time.

The combination of these advanced techniques provides a comprehensive understanding of the structural and dynamic properties of this compound and its derivatives, which is essential for rationalizing their chemical reactivity and biological activity.

Mechanistic Investigations and Chemical Reactivity of N Benzoyl 3 Hydroxy Dl Tyrosine

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility, rate, and energy changes associated with the chemical transformations of N-Benzoyl-3-hydroxy-DL-tyrosine.

Rate Law Determination and Kinetic Parameters

While specific kinetic data for this compound is not extensively documented, the reactivity of analogous N-acyl-tyrosine derivatives offers significant insights. The enzymatic hydrolysis of these compounds, particularly by proteases like α-chymotrypsin, is a well-studied area. For instance, the hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide, a structurally similar compound, has been shown to follow the Michaelis-Menten kinetic model. nih.govacs.org This model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate, the substrate concentration, and the enzyme's kinetic parameters.

The key kinetic parameters in the Michaelis-Menten model are the Michaelis constant (K_M) and the catalytic rate constant (k_cat). K_M represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), indicating the affinity of the enzyme for the substrate. A lower K_M value suggests a higher affinity. The k_cat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio k_cat/K_M is a measure of the enzyme's catalytic efficiency.

Kinetic studies on the hydrolysis of N-benzoyl-L-tyrosine thiobenzyl ester by α-chymotrypsin have determined apparent K_M and k_cat values, providing a quantitative measure of the enzyme's activity towards this substrate. nih.gov Similarly, kinetic constants have been determined for the hydrolysis of other tyrosine derivatives, such as the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole, where deacylation was identified as the rate-limiting step. nih.gov

The oxidation of tyrosine and its derivatives is another critical area of kinetic study. The oxidation of tyrosine by myeloperoxidase, for example, has been investigated using transient spectral and kinetic measurements. These studies have determined second-order rate constants for the reaction of tyrosine with the enzyme's reactive intermediates, compounds I and II. researchgate.net

Table 1: Representative Kinetic Parameters for the Enzymatic Hydrolysis of N-Acyl-Tyrosine Derivatives

| Substrate | Enzyme | K_M (mM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |

| N-benzoyl-L-tyrosine thiobenzyl ester | α-Chymotrypsin | 0.02 | 37 | 1.85 x 10⁶ |

| N-benzoyl-L-tyrosine thiobenzyl ester | Subtilisin BPN' | 7 | 126 | 1.8 x 10⁴ |

| N-benzoyl-L-tyrosine p-nitroanilide | α-Chymotrypsin | - | - | Similar to other substrates |

Note: Data is for analogous compounds and serves as an illustrative example of the types of kinetic parameters determined in such studies. The specific values for this compound may vary.

Thermodynamic Characterization of Reactions

The thermodynamic aspects of reactions involving this compound, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes, dictate the spontaneity and equilibrium position of these processes. While specific thermodynamic data for this compound is scarce, general principles from related systems can be applied.

The hydrolysis of the amide (peptide) bond in N-acyl amino acids is generally an exergonic process (ΔG < 0) under standard conditions, meaning it is thermodynamically favorable. The enthalpy of hydrolysis for a peptide bond has been calculated to be in the range of -5 to -10 kJ/mol for dissociated forms. nih.gov This release of energy is a driving force for the reaction.

For enzyme-catalyzed reactions, the free energy of activation (ΔG‡) is a critical parameter. It represents the energy barrier that must be overcome for the reaction to occur. Enzymes accelerate reactions by lowering this activation energy. The free energy of activation has been calculated for the chymotrypsin-catalyzed hydrolysis of other N-acyl amino acid derivatives, providing insight into the energetics of the catalytic process. nih.gov

Computational studies, often employing density functional theory (DFT), are increasingly used to model the thermodynamic properties of reactions. researchgate.netnih.gov These studies can calculate reaction energies and predict the stability of reactants, products, and intermediates, offering a theoretical framework to complement experimental findings.

Elucidation of Reaction Pathways and Intermediate Formation

Understanding the step-by-step mechanism of a reaction, including the formation and fate of transient intermediates, is crucial for a complete picture of the chemical reactivity of this compound.

Studies of Hydrolysis Mechanisms

The hydrolysis of the amide bond in this compound can occur through both chemical and enzymatic pathways.

Enzymatic Hydrolysis: As previously mentioned, enzymes like α-chymotrypsin and fatty acid amide hydrolase (FAAH) can catalyze the hydrolysis of N-acyl amino acids. acs.orgnih.gov The mechanism of chymotrypsin-catalyzed hydrolysis is well-established and involves a catalytic triad (B1167595) of serine, histidine, and aspartate residues in the enzyme's active site. The reaction proceeds through the formation of a covalent acyl-enzyme intermediate, which is subsequently hydrolyzed to release the product and regenerate the free enzyme.

Chemical Hydrolysis: Under acidic conditions, the hydrolysis of N-acylated amino acid amides can proceed through a mechanism involving the formation of an oxazolinium ion intermediate. acs.org A computational study on the hydrolysis of N-(o-carboxybenzoyl)-L-amino acid suggested that a concerted mechanism, where bond breaking and bond formation occur simultaneously, is more favorable than a stepwise mechanism. nih.gov The study also highlighted the role of water molecules as both a reactant and a catalyst in the process. nih.gov

Exploration of Oxidation Pathways

The phenolic side chain of this compound is susceptible to oxidation. The oxidation of tyrosine and its derivatives can be initiated by various means, including enzymes, reactive oxygen species (ROS), and photo-oxidation. researchgate.netcore.ac.uk

A common pathway for tyrosine oxidation is a one-electron oxidation to form a tyrosyl phenoxyl radical. core.ac.uk This radical can then undergo several subsequent reactions. One possibility is the dimerization of two tyrosyl radicals to form dityrosine, a cross-linked product. nih.gov Another pathway involves the reaction of the tyrosyl radical with other radical species or oxidants, potentially leading to the formation of hydroxylated products like 3,4-dihydroxyphenylalanine (DOPA). core.ac.uk The Fenton reaction, which generates hydroxyl radicals, is known to hydroxylate tyrosine to form DOPA. core.ac.uk

The presence of the benzoyl group on the amino nitrogen may influence the oxidation potential and the subsequent reaction pathways of the tyrosyl radical compared to free tyrosine.

Identification and Characterization of Transient Intermediates

The direct observation and characterization of short-lived intermediates are challenging but essential for confirming reaction mechanisms.

In the oxidation of tyrosine, the tyrosyl phenoxyl radical is a key transient species. core.ac.uk This radical has been detected and characterized using techniques like electron paramagnetic resonance (EPR) spectroscopy. The formation of this radical is a crucial step in many biological processes and in oxidative damage to proteins. core.ac.uk

In the context of enzyme-catalyzed hydroxylation of tyrosine, a high-valent iron-oxo species, specifically a ferryl (Fe(IV)=O) intermediate , has been proposed as the active hydroxylating agent in enzymes like tyrosine hydroxylase. nih.gov Spectroscopic techniques have provided evidence for the existence of such intermediates in related enzyme systems. nih.gov

For the acid-catalyzed hydrolysis of N-acyl amino acids, the oxazolinium ion has been proposed as a key intermediate. acs.org Its formation would facilitate the nucleophilic attack of water on the carbonyl carbon of the amide bond, leading to its cleavage.

Isotope Labeling and Kinetic Isotope Effects (KIE) Studies

Isotope labeling is a powerful technique used to trace the metabolic fate of molecules and to elucidate reaction mechanisms. In the context of this compound, the strategic replacement of atoms with their heavier isotopes, such as deuterium (B1214612) (²H) or tritium (B154650) (³H) for hydrogen, can provide valuable insights into the bond-breaking and bond-forming steps of its chemical and enzymatic transformations.

The introduction of deuterium or tritium into the this compound molecule can be instrumental in clarifying reaction mechanisms, particularly in enzymatic processes like hydroxylation. For instance, in studies of tyrosine hydroxylase, which catalyzes the conversion of tyrosine to L-DOPA, the use of deuterated tyrosine has been pivotal. nih.gov Although no secondary isotope effect was observed with wild-type tyrosine hydroxylase using 3,5-²H₂-tyrosine, suggesting that the chemical step is not rate-limiting, studies with mutant enzymes that uncouple tetrahydropterin (B86495) oxidation from hydroxylation have revealed significant inverse deuterium isotope effects. nih.gov This indicates a change in hybridization at the site of oxygen addition during the reaction. nih.gov

Similarly, for this compound, deuterium could be incorporated at specific positions on the aromatic ring or the aliphatic side chain. The subsequent analysis of the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the light (¹H) isotopologue to the heavy (²H or ³H) isotopologue (kH/kD or kH/kT), can reveal whether a C-H bond is broken in the rate-determining step of a reaction. A primary KIE value significantly greater than 1 typically indicates that the labeled C-H bond is cleaved in the rate-limiting step. Conversely, secondary KIEs, where the labeled bond is not broken, provide information about changes in the hybridization state of the carbon atom during the reaction.

In the context of enzymatic reactions involving this compound, such as those catalyzed by tyrosinase, KIE studies can help to delineate the complex reaction mechanism. nih.govresearchgate.net For example, studies on halogenated derivatives of L-tyrosine have shown KIE values greater than unity, indicating the involvement of hydrogen atoms on the aromatic ring in the conversion of the enzyme-substrate complex. nih.govresearchgate.net

Table 1: Illustrative Kinetic Isotope Effects in Enzymatic Hydroxylation of Tyrosine Analogs

| Substrate Analog | Labeled Position | Enzyme | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

| 3,5-²H₂-tyrosine | Aromatic C-H | Mutant Tyrosine Hydroxylase | ~0.92 | Change in hybridization at the aromatic ring in the transition state. | umich.edu |

| 3'-fluoro-[5'-²H]-L-Tyr | Aromatic C-H | Tyrosinase | > 1 | C-H bond distortion in the rate-determining step. | nih.govresearchgate.net |

| 3'-chloro-[5'-²H]-L-Tyr | Aromatic C-H | Tyrosinase | > 1 | C-H bond distortion in the rate-determining step. | nih.govresearchgate.net |

Solvent isotope effects (SIE), determined by comparing reaction rates in H₂O and D₂O, are a valuable tool for probing the role of solvent protons in a reaction mechanism. A normal SIE (kH₂O/kD₂O > 1) is often observed when a proton transfer from the solvent is involved in the rate-limiting step. Conversely, an inverse SIE (kH₂O/kD₂O < 1) can indicate a pre-equilibrium step involving protonation or a change in the solvation state of the reactants or transition state. mdpi.comdntb.gov.ua

In enzymatic reactions involving tyrosine and its derivatives, SIEs have been used to understand the catalytic mechanism. For instance, in the hydroxylation of halogenated L-tyrosine derivatives by tyrosinase, the use of a deuterated solvent was found to affect the proton transfer that occurs in the initial step of the reaction. nih.govresearchgate.net Studies on tyrosine hydroxylase have shown no significant solvent isotope effect on Vmax or V/Ktyr, suggesting that no exchangeable proton is in flight during the rate-limiting step of catalysis by the wild-type enzyme. acs.org

For this compound, measuring the SIE for its various reactions could reveal the involvement of proton transfer in the transition state. For example, in the hydrolysis of the amide bond or in reactions involving the phenolic hydroxyl groups, a significant SIE would point towards the participation of solvent protons in the mechanism.

Chemical Transformations and Functional Group Reactivity

The chemical reactivity of this compound is dictated by its constituent functional groups: the benzoyl amide linkage, the catechol-like dihydroxy-phenyl ring, and the amino acid side chain.

The amide bond is generally stable, with a long half-life for spontaneous hydrolysis at neutral pH. rsc.org However, its cleavage can be achieved under specific conditions.

Acidic and Basic Hydrolysis: The benzoyl amide linkage in this compound can be hydrolyzed under strong acidic or basic conditions to yield benzoic acid and 3-hydroxy-DL-tyrosine. The rate of hydrolysis is dependent on the pH and temperature.

Enzymatic Cleavage: Certain proteases, particularly those with broad specificity, could potentially cleave the amide bond. Enzymes like thermolysin, which cleaves at the amino-side of large hydrophobic residues, might recognize the tyrosine moiety. mdpi.com The presence of the benzoyl group, however, would likely influence the substrate recognition by the enzyme.

Table 2: Potential Reactions of the Benzoyl Amide Linkage

| Reaction Type | Reagents/Conditions | Expected Products |

| Acid Hydrolysis | Strong acid (e.g., HCl), heat | Benzoic acid, 3-hydroxy-DL-tyrosine |

| Base Hydrolysis | Strong base (e.g., NaOH), heat | Benzoate, 3-hydroxy-DL-tyrosine |

| Enzymatic Hydrolysis | Non-specific proteases | Benzoic acid, 3-hydroxy-DL-tyrosine |

This table presents expected reactivity based on general principles of amide chemistry.

The 3-hydroxy group, being part of a catechol (3,4-dihydroxyphenyl) system, imparts significant reactivity to the aromatic ring.

Oxidation: The catechol moiety is susceptible to oxidation, which can be initiated by enzymes like tyrosinase or by chemical oxidants. nih.govnih.govmdpi.com This oxidation typically leads to the formation of a highly reactive o-quinone. This quinone can then undergo further reactions, including intramolecular cyclization or polymerization.

Metal Chelation: Catechols are excellent chelating agents for a variety of metal ions. researchgate.net The two adjacent hydroxyl groups on the aromatic ring of this compound can coordinate with metal ions such as Fe³⁺, Cu²⁺, and Al³⁺ to form stable complexes. This property is crucial in many biological systems where DOPA-containing proteins are involved in adhesion and structural integrity.

The tyrosine side chain can undergo several transformations, both enzymatically and chemically.

β-Elimination: Enzymes such as tyrosine phenol-lyase (TPL) catalyze the β-elimination of the phenolic group from tyrosine to produce pyruvate, ammonia, and phenol (B47542). nih.govnih.gov While the natural substrate is L-tyrosine, TPL and its mutants have been shown to act on various tyrosine analogs. capes.gov.br It is conceivable that this compound could also serve as a substrate, potentially leading to the formation of N-benzoyl-α,β-dehydroalanine and 1,2,4-benzenetriol.

Oxidative Cleavage: Under certain oxidative conditions, the bond between the α- and β-carbons of the side chain can be cleaved.

Computational Chemistry and Theoretical Modeling of N Benzoyl 3 Hydroxy Dl Tyrosine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Benzoyl-3-hydroxy-DL-tyrosine, derived from its electronic structure.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. nih.gov

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govchalcogen.ro This can indicate higher chemical reactivity, greater polarizability, and potential biological activity. nih.gov For this compound, the distribution of these orbitals would likely be spread across the aromatic rings and the carbonyl and hydroxyl groups, which are the primary sites for electronic transitions. Calculations for similar phenolic and benzoyl-containing compounds often reveal that the HOMO is localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed over the benzoyl group. nih.govresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.8 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.7 | Chemical reactivity and stability |

Note: These values are illustrative and based on typical results for structurally related molecules.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and vibrational properties of molecules. nih.govnih.gov By employing functionals such as B3LYP, it is possible to calculate the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. epstem.netkoreascience.kr This provides precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can predict the vibrational frequencies corresponding to the different normal modes of the molecule. nih.gov These theoretical frequencies can be correlated with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational bands to the motions of functional groups. epstem.net For this compound, key vibrational modes would include the O-H stretching of the hydroxyl groups, N-H stretching of the amide, C=O stretching of the amide and carboxylic acid, and various aromatic C-C and C-H vibrations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound using DFT

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

| Phenolic -OH | O-H Stretch | ~3500 |

| Carboxylic Acid -OH | O-H Stretch | ~3300 |

| Amide N-H | N-H Stretch | ~3250 |

| Amide C=O | C=O Stretch | ~1680 |

| Carboxylic Acid C=O | C=O Stretch | ~1710 |

| Aromatic Ring | C=C Stretch | ~1600, ~1500 |

| Benzoyl Group | C=O Stretch | ~1660 |

Note: These are predicted frequencies and can be influenced by solvent effects and intermolecular interactions.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate predictions of various chemical properties. nih.gov For a molecule like this compound, ab initio calculations can be used to determine a range of molecular descriptors. nih.gov

The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method is a hybrid computational approach that allows for the study of large molecular systems by treating different parts of the system with different levels of theory. acs.org For a molecule like this compound, especially when it is part of a larger complex such as an enzyme-ligand system, the ONIOM method is particularly useful.

The most chemically active part of the molecule (e.g., the phenolic hydroxyl and amide groups) can be treated with a high-level quantum mechanics (QM) method, while the less reactive parts (e.g., the hydrocarbon backbone) and the surrounding environment (like a protein) can be treated with a more computationally efficient molecular mechanics (MM) method. acs.org This layered approach makes it feasible to accurately model reactions and interactions in large biological systems that would be computationally prohibitive using purely QM methods. acs.org

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target like an enzyme or receptor.

Molecular docking simulations can predict the binding pose and affinity of this compound within the active site of a target protein. nih.gov For example, given its structural similarity to tyrosine, a relevant target could be Tyrosine Hydroxylase, the rate-limiting enzyme in catecholamine synthesis. nih.gov

The docking process involves placing the ligand in various conformations within the binding site and scoring these poses based on a scoring function that estimates the binding free energy. mdpi.com The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. researchgate.net This information is critical for understanding the mechanism of action and for the rational design of more potent and selective inhibitors or agonists.

Table 3: Hypothetical Molecular Docking Results of this compound with Tyrosine Hydroxylase

| Interaction Type | Potential Interacting Residues in Active Site | Moiety of this compound Involved |

| Hydrogen Bond | Ser, Thr, His | Phenolic -OH, Carboxylic acid, Amide C=O |

| Hydrophobic Interaction | Val, Leu, Ile | Benzoyl ring, Phenyl ring |

| Pi-Pi Stacking | Phe, Tyr, Trp | Aromatic rings |

| Salt Bridge | Arg, Lys | Carboxylate group |

Note: This table represents a hypothetical prediction of binding interactions based on the known active site features of tyrosine-metabolizing enzymes and the chemical structure of the ligand.

Estimation of Binding Affinities and Interaction Energies

The binding affinity of this compound with various biological macromolecules, such as enzymes or receptors, would typically be estimated using computational docking and free energy calculation methods. These techniques predict the preferred orientation of the ligand when bound to a target protein and estimate the strength of the interaction. Methods like AutoDock, Glide, or GOLD are commonly used for molecular docking, followed by more rigorous free energy calculations using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations would provide a quantitative measure of the binding affinity, typically expressed as a binding free energy (ΔG) or an inhibition constant (Ki).

However, no specific studies reporting the calculated binding affinities or interaction energies of this compound with any macromolecule were found.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations would provide insights into the conformational flexibility of this compound and the stability of its complexes with macromolecules.

Conformational Dynamics of this compound in Solution

MD simulations of this compound in an aqueous environment would reveal its conformational landscape. By simulating the molecule's movements over nanoseconds or even microseconds, researchers could identify the most stable conformations, the flexibility of different parts of the molecule (such as the rotatable bonds), and the intramolecular hydrogen bonding patterns. This information is crucial for understanding its physicochemical properties and its pre-binding state before interacting with a biological target.

No published studies detailing the conformational dynamics of this compound in solution were identified.

Stability and Dynamics of Ligand-Macromolecule Complexes

Once a plausible binding mode of this compound to a macromolecule is predicted by molecular docking, MD simulations of the resulting complex are performed to assess its stability. These simulations can confirm whether the ligand remains stably bound in the predicted orientation or if it dissociates or adopts different binding poses. Analysis of the trajectory from these simulations provides information on the fluctuations of the ligand and protein atoms, the persistence of key intermolecular interactions (like hydrogen bonds), and any conformational changes induced in the protein upon ligand binding.

Specific MD simulation studies on complexes of this compound with any macromolecule are not available in the current body of scientific literature.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

Computational Elucidation of Structural Determinants for Activity

Computational SAR studies would involve comparing the binding modes and interaction patterns of a series of analogs of this compound. By systematically modifying different functional groups (e.g., the hydroxyl group, the benzoyl moiety) and observing the effects on binding through computational methods, key structural features essential for activity can be identified. This approach helps in the rational design of more potent or selective compounds.

While SAR studies exist for various N-acylated amino acids and tyrosine derivatives, a specific computational SAR analysis focused on this compound and its analogs has not been reported.

Prediction of Interactions based on Chemical Structure

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound and then using statistical methods to correlate these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of novel, untested compounds based solely on their chemical structure.

For this compound, this would involve its inclusion in a dataset of structurally related compounds with known activities against a specific biological target. Descriptors such as molecular weight, logP, polar surface area, and various quantum chemical parameters would be calculated.

No QSAR studies that specifically include this compound in their training or test sets have been found in the literature.

Biochemical Interactions and Functional Probes in Vitro and in Silico Studies

Enzyme Inhibition and Substrate Specificity Studies

The unique structure of N-Benzoyl-3-hydroxy-DL-tyrosine lends itself to investigation as both a substrate and an inhibitor of various enzymes.

Investigation as an Enzyme Substrate (e.g., Chymotrypsin)

While specific studies on this compound as an enzyme substrate are not extensively detailed in available literature, its structural analogs are well-established substrates for the serine protease α-chymotrypsin. Derivatives such as N-Benzoyl-L-tyrosine ethyl ester (BTEE), N-benzoyl-L-tyrosine p-nitroanilide, and N-benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl) are readily hydrolyzed by chymotrypsin (B1334515) and are commonly used in enzymatic assays to measure its activity. nih.govsigmaaldrich.comnih.govsigmaaldrich.com

The hydrolysis of these substrates allows for the determination of key kinetic parameters. For instance, the hydrolysis of BzTyrSBzl by α-chymotrypsin exhibits an apparent Michaelis constant (K_m) of 0.02 mM and a catalytic rate constant (k_cat) of 37 s⁻¹. nih.gov The use of these analogs provides a basis for understanding how N-benzoyl-tyrosine derivatives fit into the enzyme's active site.

Table 1: Kinetic Parameters of α-Chymotrypsin with N-Benzoyl-Tyrosine Analogs

| Substrate | Enzyme | Apparent K_m (mM) | k_cat (s⁻¹) |

|---|---|---|---|

| N-benzoyl-L-tyrosine thiobenzyl ester | α-Chymotrypsin | 0.02 | 37 |

| N-benzoyl-L-tyrosine thiobenzyl ester | Subtilisin BPN' | 7 | 126 |

Data sourced from reference nih.gov

Inhibition of Enzymatic Activities (e.g., Tyrosinase)

Tyrosinase is a key enzyme in melanogenesis, responsible for catalyzing the oxidation of phenols. nih.govmdpi.com Given that this compound contains a phenolic hydroxyl group, it and related compounds are investigated as potential tyrosinase inhibitors. ontosight.ai The search for effective tyrosinase inhibitors is a significant area of research for conditions related to hyperpigmentation. mdpi.commdpi.com

Many phenolic and polyphenolic compounds can act as competitive inhibitors of tyrosinase by mimicking the natural substrate and binding to the copper-containing active site. nih.gov Both L-tyrosine and D-tyrosine have been reported to inhibit tyrosinase activity competitively. nih.gov The inhibitory potential of derivatives is often linked to the number and position of hydroxyl groups on the aromatic ring. nih.govnih.gov For example, a compound identified as 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, which features a 2,4-dihydroxyphenyl group, was found to be a potent tyrosinase inhibitor with an IC₅₀ value of 0.2 µM, significantly more potent than the reference compound kojic acid. nih.gov

Mechanistic Insights into Enzyme-Compound Interactions

The mechanisms by which N-benzoyl-tyrosine derivatives interact with enzymes are multifaceted. For chymotrypsin, studies with substrate analogs suggest the presence of a secondary hydrophobic binding pocket adjacent to the active site serine, which accommodates the substrate. nih.gov

In the context of tyrosinase inhibition, the mechanism is often competitive. nih.govmdpi.comnih.gov Inhibitors with phenolic structures can bind to the dicopper active center of the enzyme, preventing the natural substrate (like L-tyrosine or L-DOPA) from binding and being oxidized. nih.govmdpi.com Kinetic analyses have confirmed that many potent inhibitors, including certain benzothiazole (B30560) derivatives, act as competitive inhibitors of both the monophenolase and diphenolase activities of tyrosinase. nih.gov This binding can induce conformational changes in the enzyme. nih.gov

Protein-Ligand Binding Characterization

The study of how this compound and its analogs bind to specific proteins and receptors is crucial for understanding their potential biological roles.

In Vitro Binding Assays with Purified Proteins and Receptors

Binding assays are employed to quantify the affinity between a ligand and a protein. The benzophenone (B1666685) group, present in N-benzoyl-tyrosine derivatives, can be used as a photo-reactive functional group in photolytic labeling studies to identify and characterize ligand-protein interactions. nih.gov This technique allows for the formation of covalent bonds upon UV activation, enabling the identification of binding targets. nih.gov

While direct binding data for this compound is limited, research on closely related structures provides valuable insights. For example, a series of N-(2-benzoylphenyl)-L-tyrosine derivatives were evaluated as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism. These studies utilize in vitro binding assays with the purified human PPARγ ligand-binding domain to determine the binding affinity (pKi) of the compounds.

Competition Binding Studies

Competition binding assays are a standard method to characterize the interaction of a ligand with a receptor or enzyme. In these studies, the binding of a labeled ligand is measured in the presence of increasing concentrations of an unlabeled competitor. This approach is fundamental to determining whether a compound binds to the same site as a known substrate or ligand.

For instance, indole (B1671886) has been shown to be a strict competitive inhibitor of the α-chymotrypsin-catalyzed hydrolysis of BzTyrSBzl, indicating it competes for the enzyme's active site. nih.gov Similarly, dopamine (B1211576) acts as a competitive inhibitor of tyrosine hydroxylase by competing with the tetrahydrobiopterin (B1682763) cofactor for binding. nih.gov The evaluation of N-benzoylphenyl tyrosine analogs against PPARγ inherently involves competitive binding principles to establish their affinity and potency relative to known agonists.

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N-Benzoyl-L-tyrosine ethyl ester | BTEE |

| N-benzoyl-L-tyrosine p-nitroanilide | - |

| N-benzoyl-L-tyrosine thiobenzyl ester | BzTyrSBzl |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | - |

| Kojic acid | - |

| Peroxisome proliferator-activated receptor gamma | PPARγ |

| L-tyrosine | - |

| L-DOPA | - |

| Dopamine | - |

| Indole | - |

| Tetrahydrobiopterin | - |

| α-Chymotrypsin | - |

| Tyrosinase | - |

| Tyrosine hydroxylase | - |

Analysis of Binding Specificity and Affinity

The binding specificity and affinity of this compound are crucial determinants of its biological activity. While specific quantitative data such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) for this compound are not extensively documented in publicly available literature, its structural similarity to L-tyrosine, a natural substrate for the enzyme tyrosinase, suggests a potential interaction. ontosight.aiontosight.ai

Tyrosinase is a copper-containing enzyme responsible for the initial steps of melanin (B1238610) biosynthesis. nih.gov The affinity of various inhibitors for tyrosinase is a subject of extensive research. For instance, studies on other benzoyl-containing compounds, such as 3,5-dihydroxybenzoyl-hydrazineylidene derivatives, have reported IC₅₀ values in the micromolar range, indicating a significant inhibitory potential. nih.gov The binding of these inhibitors is often competitive, meaning they vie with the natural substrate for the active site of the enzyme. nih.gov Molecular docking studies on such compounds have revealed key interactions with the enzyme's active site residues, including the copper ions and surrounding histidine residues. nih.gov

The benzoyl group in this compound likely influences its binding characteristics. In studies of other tyrosine derivatives, the presence and position of hydroxyl and other functional groups on the phenyl ring have been shown to be critical for the degree of tyrosinase inhibition. mdpi.com For example, N-(2-Benzoylphenyl)-L-tyrosine derivatives have been explored as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), where the N-aryl substituent plays a significant role in binding affinity. nih.gov

Elucidation of Biomolecular Mechanism of Action (Molecular/Cellular Level)

Analysis of Molecular Interactions within Biological Systems

At the molecular level, the interactions of this compound are predicted to be largely governed by its structural features: the tyrosine backbone, the N-benzoyl group, and the additional hydroxyl group. As a derivative of tyrosine, it can be recognized by enzymes that utilize tyrosine as a substrate. ontosight.ai